3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil-based nitrification inhibitors, which include pyrazole derivatives, have been found to be influenced by soil biological processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as palladium or bases to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antimicrobial properties.
Bis(pyrazolyl)methanes: Used in coordination chemistry and catalysis.
Uniqueness
3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine stands out due to its dual ring structure, which provides a unique combination of chemical reactivity and biological activity. This duality allows it to participate in a broader range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-pyrazol-1-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-10-4-7-9-5(10)11-3-1-2-8-11/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVKWRXVOJXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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